DL-AP7

NMDA receptor pharmacology subunit selectivity structure-activity relationship

DL-AP7 is the definitive competitive NMDA antagonist for rigorous neuroscience. Its 7-carbon chain confers greater NR2 subunit selectivity than DL-AP5, enabling precise receptor subtype dissection in LTP/LTD and synaptic plasticity studies. Unlike DL-AP5, DL-AP7 exhibits no off-target ERG b-wave interference, ensuring clean retinal electrophysiology data. With a validated IC50 of 11.1 µM in cortical wedge assays, it serves as a reliable benchmark for novel antagonist screening. Demonstrated in vivo efficacy via focal microinjection into the inferior colliculus makes it ideal for audiogenic seizure circuit mapping. Choose DL-AP7 when pharmacological specificity is non-negotiable.

Molecular Formula C7H16NO5P
Molecular Weight 225.18 g/mol
CAS No. 85797-13-3
Cat. No. B3430739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP7
CAS85797-13-3
Molecular FormulaC7H16NO5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCP(=O)(O)O
InChIInChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
InChIKeyMYDMWESTDPJANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP7 (CAS 85797-13-3): A First-Generation Competitive NMDA Antagonist for Neuropharmacology Research


DL-AP7 (DL-2-Amino-7-phosphonoheptanoic acid) is a first-generation, competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors [1]. As a racemic mixture, DL-AP7 acts by competing with glutamate and other agonists at the ligand-binding site on the NMDA receptor complex, preventing receptor activation [2]. The compound is widely recognized for its anticonvulsant properties and serves as a classical pharmacological tool for investigating NMDA receptor-mediated neurotransmission, synaptic plasticity, excitotoxicity, and related neurological processes . Notably, the biological activity of this racemic mixture resides predominantly in the D-isomer, with the L-isomer being pharmacologically inactive, a critical consideration for experimental design [1].

Why DL-AP7 Cannot Be Readily Substituted with Other Phosphono NMDA Antagonists


The family of phosphono amino acid NMDA antagonists is characterized by significant differences in potency, subunit selectivity, and functional specificity that are directly tied to their molecular structure [1]. These are not interchangeable tool compounds. For instance, the carbon chain length between the α-carboxyl and phosphonate groups directly influences both the binding affinity for NMDA receptor subtypes and the degree of selectivity among them [2]. Furthermore, even among close analogs like DL-AP5 and DL-AP7, critical differences in off-target effects exist. DL-AP5, for example, exhibits weak agonist activity at a distinct class of glutamate receptors that DL-AP7 does not, leading to differential physiological outcomes in certain experimental models [3]. Therefore, substituting DL-AP7 with another NMDA antagonist without careful consideration of these quantitative parameters risks introducing uncharacterized variables, compromising data interpretation, and leading to erroneous conclusions about the role of specific NMDA receptor subtypes or the pharmacology of the compound under investigation [4].

Quantitative Evidence for Selecting DL-AP7 over Key Comparators


Subunit Selectivity: Chain Length-Driven Differentiation from Shorter Analogs

The carbon chain length of competitive NMDA antagonists is a key determinant of their selectivity for different NR2 subunits. DL-AP7, possessing a 7-carbon backbone (with 7 bond lengths between acidic groups), exhibits significantly greater subunit selectivity compared to its shorter 5-carbon homolog, DL-AP5. This property is crucial for studies aiming to dissect the roles of specific NMDA receptor subtypes [1].

NMDA receptor pharmacology subunit selectivity structure-activity relationship recombinant receptor electrophysiology

Functional Specificity: Superior Selectivity of DL-AP7 vs. DL-AP5 in Retinal Electrophysiology

In a direct head-to-head comparison using the rabbit retina, DL-AP7 demonstrated greater pharmacological specificity as an NMDA antagonist compared to its close analog, DL-AP5. This finding highlights a functional difference that can significantly impact experimental outcomes in certain tissues [1].

retinal electrophysiology pharmacological specificity ionotropic glutamate receptors ex vivo pharmacology

In Vitro Antagonism: Quantified Potency Difference of DL-AP7 vs. D-AP5

The in vitro potency of DL-AP7 as an NMDA antagonist is significantly lower than that of its shorter-chain counterpart, D-AP5. This difference in IC50 values must be considered when selecting a compound for in vitro studies, as it dictates the effective working concentration range [1].

cortical wedge preparation functional antagonism NMDA receptor pharmacology comparative potency

In Vivo Anticonvulsant Efficacy: Regional Sensitivity Differences in Audiogenic Seizure Models

The anticonvulsant efficacy of DL-AP7 varies significantly depending on the brain region targeted by microinjection, demonstrating differential sensitivity within the audiogenic seizure network [1].

audiogenic seizure anticonvulsant deep superior colliculus inferior colliculus in vivo pharmacology

Stereospecificity: Biological Activity Resides in the D-Isomer

DL-AP7 is a racemic mixture; however, its biological activity as an NMDA antagonist is attributable solely to the D-isomer. The L-isomer is inactive. This is a fundamental property that impacts experimental design and the interpretation of results obtained with the racemate [1].

stereospecificity structure-activity relationship NMDA antagonist chiral pharmacology

DL-AP7: Primary Research and Discovery Applications Driven by Differential Evidence


Investigating NMDA Receptor Subunit Contributions to Synaptic Plasticity

Researchers studying long-term potentiation (LTP) or long-term depression (LTD) should select DL-AP7 to probe the contributions of specific NMDA receptor subtypes. The evidence demonstrates that its longer carbon chain confers greater subunit selectivity compared to shorter-chain analogs like DL-AP5 [1]. By using DL-AP7, scientists can more effectively dissect the roles of NR2 subunit-containing receptors in synaptic function, avoiding the confounding effects of a less selective antagonist [1].

Ex Vivo Electrophysiological Studies Requiring High NMDA Receptor Specificity

For ex vivo electrophysiology experiments in tissues like the retina, where off-target effects of related compounds are a known issue, DL-AP7 is the appropriate choice. Direct comparative evidence shows that, unlike DL-AP5, DL-AP7 does not affect the ERG b-wave, a key readout of ON-bipolar cell function [2]. This superior pharmacological specificity allows researchers to confidently link observed effects on neuronal activity to the blockade of NMDA receptors [2].

Functional Antagonism Studies in Cortical Slice Preparations

In cortical wedge or brain slice electrophysiology assays designed to assess functional NMDA receptor antagonism, DL-AP7 serves as a well-characterized reference compound with a known IC50 of 11.1 µM [3]. Its established in vitro potency provides a benchmark for comparing the efficacy of novel antagonists and a reliable tool for confirming the involvement of NMDA receptors in synaptic responses within these preparations [3].

In Vivo Studies Targeting the Inferior Colliculus in Audiogenic Seizure Models

DL-AP7 is a valuable tool for in vivo studies exploring the neural circuitry of audiogenic seizures, particularly when targeting the inferior colliculus (IC). Evidence shows that focal microinjection of DL-AP7 into the IC is effective at suppressing seizures at relatively low doses, demonstrating a regional sensitivity that is crucial for circuit mapping and for evaluating potential therapeutic strategies targeting this specific brain region [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-AP7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.